molecular formula C17H11BrO4 B399953 (4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate

(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate

Cat. No.: B399953
M. Wt: 359.2g/mol
InChI Key: MIDQLTSMVFGHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure with a bromobenzoate moiety attached, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole (CDI) to activate the carboxylic acid group . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate is unique due to the presence of the bromobenzoate moiety, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for diverse research applications and the development of novel therapeutic agents .

Properties

Molecular Formula

C17H11BrO4

Molecular Weight

359.2g/mol

IUPAC Name

(4-methyl-2-oxochromen-6-yl) 2-bromobenzoate

InChI

InChI=1S/C17H11BrO4/c1-10-8-16(19)22-15-7-6-11(9-13(10)15)21-17(20)12-4-2-3-5-14(12)18/h2-9H,1H3

InChI Key

MIDQLTSMVFGHKA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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